2-Hydroxy-5-(3-methyl-butyryl)-pyridine
Description
2-Hydroxy-5-(3-methyl-butyryl)-pyridine is a pyridine derivative featuring a hydroxyl (-OH) group at position 2 and a 3-methylbutyryl (-CO-CH(CH₃)CH₂) substituent at position 5. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-(3-methylbutanoyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H13NO2/c1-7(2)5-9(12)8-3-4-10(13)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,11,13) |
InChI Key |
PNBKPLPPVJHDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: The hydroxyl group at position 2 in the target compound enhances hydrogen-bonding capability compared to methoxy or chloro analogs (e.g., ). This may improve solubility in polar solvents like water or ethanol.
Electronic Properties :
Research Findings from Analogous Compounds
Biological Activity :
- Pyridine derivatives with electron-withdrawing substituents, such as chloro or acyl groups, demonstrate enhanced bioactivity in antimicrobial and anticancer assays . For example, Chen et al. (2006) reported that chloro-substituted pyridines exhibit inhibitory effects on kinase enzymes .
- Ghorab et al. (2009) highlighted that acylated pyridines show improved pharmacokinetic profiles due to balanced hydrophilicity and lipophilicity .
Synthetic Utility :
- Silylated alkynes (e.g., ) are used in cross-coupling reactions, while propargyl alcohols () serve as intermediates in click chemistry . The target compound’s acyl group may similarly enable further functionalization via ketone-specific reactions.
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